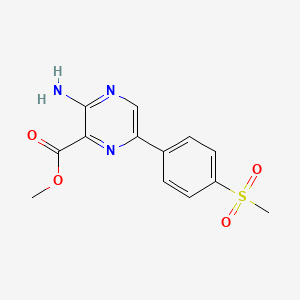
Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate
Übersicht
Beschreibung
Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate is a useful research compound. Its molecular formula is C13H13N3O4S and its molecular weight is 307.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
For instance, some pyrrolopyrazine derivatives have been found to inhibit kinase activity, which can affect cell signaling pathways .
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that the compound may affect pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase signaling .
Result of Action
One study found that a compound with a similar structure effectively inhibited the colony formation of mgc-803 cells in a concentration-dependent manner .
Biologische Aktivität
Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate (CAS Number: 1232423-27-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃N₃O₄S, with a molecular weight of 307.325 g/mol. The compound features a pyrazine core substituted with an amino group and a methylsulfonylphenyl moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₄S |
| Molecular Weight | 307.325 g/mol |
| LogP | 2.57790 |
| PSA (Polar Surface Area) | 120.620 Ų |
Synthesis
The synthesis of this compound has been documented with high yields. A typical reaction involves the condensation of appropriate precursors under controlled conditions, yielding the target compound in over 99% yield.
Anticancer Potential
Research indicates that derivatives of pyrazines, including this compound, exhibit significant activity against various cancer cell lines. Notably, compounds with similar structures have been reported to inhibit c-Met protein kinase, which is implicated in cancer progression .
Case Study: c-Met Inhibition
- Compound : this compound
- Target : c-Met kinase
- Activity : Potent inhibition observed in vitro with IC50 values comparable to established inhibitors like Savolitinib .
GABA Modulation
Another area of interest is the modulation of GABA receptors. Some studies suggest that pyrazine derivatives can act as allosteric modulators of GABA receptors, potentially offering therapeutic avenues for neurological disorders .
Research Findings
- In vitro Studies : Various studies have demonstrated the cytotoxic effects of similar pyrazine compounds on tumor cells, suggesting that this compound may share these properties.
- Structure-Activity Relationship (SAR) : Research indicates that modifications at the pyrazine ring can enhance biological activity, emphasizing the importance of structural diversity in drug design .
- QSAR Models : Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of pyrazine derivatives based on their chemical structure, aiding in the design of more potent compounds .
Eigenschaften
IUPAC Name |
methyl 3-amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-20-13(17)11-12(14)15-7-10(16-11)8-3-5-9(6-4-8)21(2,18)19/h3-7H,1-2H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJOKZQCUUQBGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1N)C2=CC=C(C=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















